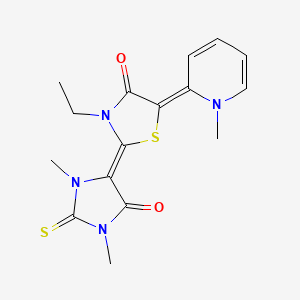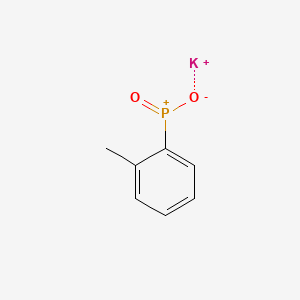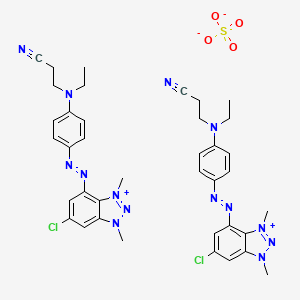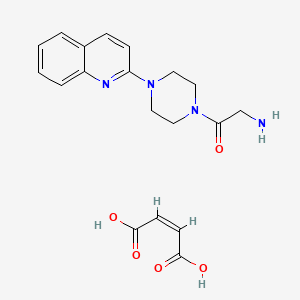
Benzenamine, 4,4'-methylenebis(3-ethyl-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- is a complex organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzenamine groups connected by a methylene bridge, with additional ethyl and isopropyl substituents on the aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the two aromatic amine groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, reaction vessels, and purification techniques are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced separation technologies to isolate and purify the final product.
化学反应分析
Types of Reactions
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the ethyl and isopropyl substituents.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A derivative with dimethyl groups on the nitrogen atoms.
Benzenamine, 4,4’-methylenebis[3-chloro-2,6-diethyl-]: A compound with chloro and diethyl substituents.
Uniqueness
The presence of ethyl and isopropyl groups in Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- imparts unique steric and electronic properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, providing specific advantages in certain applications.
属性
CAS 编号 |
75790-86-2 |
|---|---|
分子式 |
C23H34N2 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
4-[(4-amino-2-ethyl-6-propan-2-ylphenyl)methyl]-3-ethyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-16-9-18(24)11-20(14(3)4)22(16)13-23-17(8-2)10-19(25)12-21(23)15(5)6/h9-12,14-15H,7-8,13,24-25H2,1-6H3 |
InChI 键 |
DDTOOQIKICNNHB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)N)C(C)C)CC2=C(C=C(C=C2C(C)C)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















